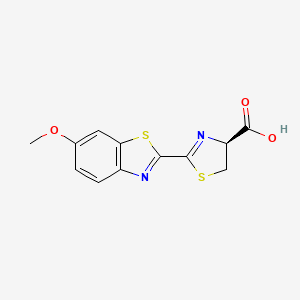

D-Luciferin 6'-methyl ether

Description

Properties

Molecular Formula |

C12H10N2O3S2 |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

(4S)-2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C12H10N2O3S2/c1-17-6-2-3-7-9(4-6)19-11(13-7)10-14-8(5-18-10)12(15)16/h2-4,8H,5H2,1H3,(H,15,16)/t8-/m1/s1 |

InChI Key |

ZTQKCGHSTKIWFW-MRVPVSSYSA-N |

Isomeric SMILES |

COC1=CC2=C(C=C1)N=C(S2)C3=N[C@H](CS3)C(=O)O |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)C3=NC(CS3)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

D-Luciferin 6'-methyl ether: An In-depth Technical Guide

Introduction

D-Luciferin 6'-methyl ether, also known as 6'-Methoxyluciferin, is a synthetic analog of D-luciferin, the substrate for firefly luciferase. This guide provides a comprehensive technical overview of its chemical properties, mechanism of action, and applications for researchers, scientists, and drug development professionals. Its primary utility lies in its role as a proluminescent substrate for monitoring the activity of cytochrome P450 (CYP) enzymes and as a potent inhibitor of firefly luciferase.

Chemical and Physical Properties

This compound is a solid compound soluble in DMSO and water.[1] Its chemical structure is closely related to D-luciferin, with a methyl group ether-linked to the 6'-hydroxyl position of the benzothiazole ring.

| Property | Value | Reference |

| IUPAC Name | (4S)-4,5-Dihydro-2-(6-methoxy-2-benzothiazolyl)-4-thiazolecarboxylic acid | [1] |

| Molecular Formula | C₁₂H₁₀N₂O₃S₂ | [1] |

| Molecular Weight | 294.35 g/mol | [2] |

| CAS Number | 24404-90-8 | [1] |

| Purity | >95% | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO and water | [1] |

Mechanism of Action and Biological Activity

This compound functions through two primary mechanisms: as a proluminescent substrate for cytochrome P450 enzymes and as an inhibitor of firefly luciferase.

Proluminescent Substrate for Cytochrome P450 Assays

This compound is a "caged" luciferin that is not a direct substrate for firefly luciferase.[3] Its utility as a probe for CYP activity stems from its O-dealkylation by CYP enzymes. This reaction removes the methyl group from the 6'-position, yielding D-luciferin. The newly formed D-luciferin can then be utilized by firefly luciferase in a subsequent reaction to produce a quantifiable bioluminescent signal. The intensity of the light produced is directly proportional to the activity of the CYP enzyme.[1] This principle is the foundation of dual-enzyme reporter systems for studying CYP activity.[1]

This compound (Luciferin-ME) is known to be a substrate for several CYP isoforms, including CYP26A1 and CYP2A7, although it is considered a nonselective probe.[4][5]

Firefly Luciferase Inhibition

In the absence of CYP-mediated activation, this compound acts as a potent inhibitor of firefly luciferase from Photinus pyralis (PpyLuc).[6] This inhibition is reported to be due to non-specific interactions at both the ATP- and luciferin-binding sites within the luciferase active site.[6]

| Compound | Target | IC₅₀ | Reference |

| This compound | Firefly Luciferase (Photinus pyralis) | 0.1 µM | [6] |

Experimental Protocols

The following are generalized protocols for the use of this compound in cytochrome P450 activity assays. These are based on commercially available kits, such as the P450-Glo™ assays, and should be optimized for specific experimental conditions.

In Vitro Cytochrome P450 Inhibition Assay

This protocol outlines the steps to measure the inhibitory effect of a test compound on a specific CYP isoform using this compound as the substrate.

Materials:

-

Recombinant human CYP enzyme (e.g., CYP26A1 or CYP2A7)

-

This compound (Luciferin-ME)

-

NADPH regeneration system

-

Luciferin detection reagent (containing firefly luciferase, ATP, and buffer)

-

Test compound and vehicle control

-

Potassium phosphate buffer (pH 7.4)

-

96-well opaque white plates

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a working solution of the CYP enzyme in potassium phosphate buffer.

-

Prepare serial dilutions of the test compound.

-

Prepare the NADPH regeneration system according to the manufacturer's instructions.

-

Reconstitute the luciferin detection reagent.

-

-

Reaction Setup:

-

In a 96-well plate, add the CYP enzyme solution to each well.

-

Add the test compound dilutions or vehicle control to the respective wells.

-

Add the this compound solution to all wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Initiate Reaction:

-

Start the enzymatic reaction by adding the NADPH regeneration system to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the CYP reaction and initiate the luciferase reaction by adding the luciferin detection reagent to each well.

-

Incubate at room temperature for 20 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the log of the test compound concentration.

-

References

D-Luciferin 6'-methyl ether chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Luciferin 6'-methyl ether is a synthetic analog of D-luciferin, the substrate for firefly luciferase. This methoxy-substituted derivative serves as a valuable tool in various biochemical and biomedical research applications. Its unique properties as both a potent inhibitor of firefly luciferase and a pro-substrate for cytochrome P450 (CYP) enzymes make it a versatile molecule for developing dual-reporter assays and studying drug metabolism. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, complete with experimental protocols and pathway diagrams.

Chemical Structure and Properties

This compound, with the IUPAC name (4S)-4,5-Dihydro-2-(6-methoxy-2-benzothiazolyl)-4-thiazolecarboxylic acid, is a heterocyclic compound. The addition of a methyl group to the 6'-hydroxyl group of D-luciferin significantly alters its biological activity.

Chemical Structure:

Image Credit: Abcam (ab275369)

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | (4S)-4,5-Dihydro-2-(6-methoxy-2-benzothiazolyl)-4-thiazolecarboxylic acid | [1] |

| CAS Number | 24404-90-8 | [1] |

| Molecular Formula | C12H10N2O3S2 | [1] |

| Molecular Weight | 294.3 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | >95% | [1] |

| Solubility | Soluble in DMSO and water | [1] |

| Storage | Store at -20°C under desiccating conditions | [1] |

Biological Activity and Applications

This compound exhibits two primary biological activities that are of significant interest to researchers: inhibition of firefly luciferase and its role as a pro-substrate for cytochrome P450 enzymes.

Firefly Luciferase Inhibition

This compound is a potent competitive inhibitor of firefly luciferase, with a reported IC50 of 0.1 µM.[2] This inhibition occurs due to its structural similarity to the natural substrate, D-luciferin, allowing it to bind to the active site of the enzyme without proceeding through the light-emitting reaction.

Mechanism of Luciferase Reaction and Inhibition:

The firefly luciferase reaction is a two-step process that requires D-luciferin, ATP, magnesium ions, and molecular oxygen to produce light. This compound competes with D-luciferin for binding to the luciferase enzyme, thereby preventing the initiation of the bioluminescent reaction.

Caption: Mechanism of firefly luciferase reaction and its competitive inhibition.

Pro-substrate for Cytochrome P450 Enzymes

A key application of this compound is its use as a pro-substrate in cytochrome P450 (CYP) enzyme assays. Certain CYP isoforms can catalyze the O-dealkylation of the 6'-methoxy group, converting the non-luminescent this compound into the active luciferase substrate, D-luciferin.[1] This conversion results in light production in the presence of luciferase, providing a sensitive method for measuring CYP activity.

This dual functionality allows for the development of coupled assays to simultaneously monitor both luciferase activity and CYP450 activity.

CYP450-Mediated Activation of this compound:

Caption: Activation of this compound by Cytochrome P450 enzymes.

Experimental Protocols

The following are generalized protocols for the use of this compound in common experimental setups. It is crucial to optimize concentrations and incubation times for specific experimental conditions.

In Vitro Luciferase Inhibition Assay

This protocol outlines the steps to determine the inhibitory effect of this compound on firefly luciferase activity.

Materials:

-

Purified firefly luciferase

-

D-Luciferin

-

This compound

-

ATP

-

Magnesium sulfate (MgSO4)

-

Tricine or Glycylglycine buffer (pH 7.8)

-

Luminometer

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of D-luciferin (e.g., 15 mg/mL in sterile water).

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a reaction buffer containing 25 mM Tricine or Glycylglycine, 5 mM MgSO4, 0.1 mM EDTA, and 2 mM DTT, pH 7.8.

-

Prepare a solution of ATP (e.g., 10 mM in water).

-

-

Set up the Assay:

-

In a 96-well white plate, add the reaction buffer.

-

Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

-

Add a fixed concentration of firefly luciferase to each well.

-

-

Initiate the Reaction:

-

To start the reaction, inject a solution containing D-luciferin and ATP into each well.

-

-

Measure Luminescence:

-

Immediately measure the light output using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

-

In Vitro Cytochrome P450 Activity Assay

This protocol describes how to measure the activity of a specific CYP450 isoform using this compound as a pro-substrate.

Materials:

-

Recombinant human CYP450 enzymes (e.g., in microsomes)

-

NADPH regenerating system

-

This compound

-

Luciferin detection reagent (containing luciferase, ATP, and buffer)

-

96-well white plates

-

Luminometer

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Set up the CYP450 Reaction:

-

In a 96-well plate, add the recombinant CYP450 enzyme and buffer.

-

Add this compound to the wells.

-

-

Initiate the Reaction:

-

Start the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specific time (e.g., 30 minutes).

-

-

Detect Luciferin Formation:

-

Stop the CYP450 reaction and initiate the luciferase reaction by adding the luciferin detection reagent.

-

Incubate for a further period (e.g., 20 minutes) to allow the luminescent signal to stabilize.

-

-

Measure Luminescence:

-

Measure the light output using a luminometer. The amount of light is proportional to the CYP450 activity.

-

Experimental Workflow for CYP450 Assay:

Caption: A generalized workflow for a cytochrome P450 activity assay.

In Vivo Imaging Protocol

While less common for the methylated ether due to its inhibitory nature, a generalized protocol for in vivo imaging with luciferin substrates is provided for context.

Materials:

-

This compound (if a suitable activating enzyme is present in the model) or standard D-Luciferin

-

Sterile DPBS (Dulbecco's Phosphate-Buffered Saline)

-

Animal model expressing luciferase

-

In vivo imaging system (e.g., IVIS)

Procedure:

-

Prepare Luciferin Solution:

-

Animal Preparation:

-

Anesthetize the animal according to approved protocols.

-

-

Substrate Administration:

-

Inject the luciferin solution intraperitoneally (i.p.) at a typical dose of 150 mg/kg body weight.[3]

-

-

Imaging:

-

Place the animal in the imaging chamber.

-

Acquire images at various time points (e.g., every 5-10 minutes for up to an hour) to determine the peak signal time.[4]

-

Conclusion

This compound is a multifaceted chemical probe with significant applications in drug discovery and biomedical research. Its ability to act as both a potent luciferase inhibitor and a pro-substrate for cytochrome P450 enzymes allows for the development of sophisticated and sensitive assay systems. This guide provides the foundational knowledge and protocols for researchers to effectively utilize this compound in their studies. As with any experimental system, optimization of the provided protocols is essential to achieve the best results for specific research questions.

References

An In-depth Technical Guide to the Mechanism of Action of D-Luciferin 6'-methyl ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Luciferin 6'-methyl ether is a synthetic derivative of D-luciferin, the substrate for firefly luciferase. While structurally similar to its parent molecule, the methylation of the 6'-hydroxyl group fundamentally alters its interaction with the luciferase enzyme and expands its utility in biochemical and cellular assays. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of this compound, detailing its roles as a "caged" bioluminescent probe, a direct enzyme inhibitor, and a cofactor in enzymatic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile molecule.

Core Mechanisms of Action

This compound exhibits three primary mechanisms of action:

-

Pro-substrate for Bioluminescence ("Caged" Luciferin): The most prominent application of this compound is as a pro-substrate, or "caged" luciferin. In its native state, the 6'-methyl ether modification prevents it from being efficiently utilized by firefly luciferase to produce light. However, enzymatic cleavage of the methyl ether bond by specific enzymes "uncages" the molecule, releasing D-luciferin, which can then participate in the bioluminescent reaction. This "turn-on" mechanism forms the basis for highly sensitive assays to measure the activity of the cleaving enzymes.

-

Direct Inhibition of Firefly Luciferase: this compound can also act as a direct inhibitor of the firefly luciferase enzyme.[1][2] By competing with the native substrate, D-luciferin, for binding to the enzyme's active site, it can reduce the overall bioluminescent output in a system.

-

Cofactor in Dinucleoside Polyphosphate Synthesis: A lesser-known but significant function of this compound is its role as a cofactor in the synthesis of dinucleoside polyphosphates catalyzed by firefly luciferase.[2]

Pro-substrate ("Caged") Mechanism

The central utility of this compound lies in its conditional activation to a bioluminescent substrate. This process is dependent on the activity of specific enzymes that can catalyze the O-demethylation of the 6'-methoxy group.

Two major classes of enzymes have been identified as capable of cleaving the methyl ether bond of this compound:

-

Cytochrome P450 (CYP) Enzymes: Various isoforms of cytochrome P450, a superfamily of monooxygenases involved in drug metabolism and xenobiotic detoxification, can demethylate this compound. This activity is particularly prominent for isoforms such as CYP1A1, CYP1A2, CYP1B1, CYP2C8, CYP2C9, CYP2D6, and CYP3A4. This property is exploited in commercially available assays, such as the P450-Glo™ platform, to measure the activity and inhibition of these important drug-metabolizing enzymes.

-

Serine Hydrolases: A growing body of research indicates that various serine hydrolases can also cleave the ester or ether linkages of luciferin derivatives.[3] While research has focused more on luciferin esters, the principle of hydrolytic cleavage to release D-luciferin is applicable. Enzymes such as carboxylesterases (CES), monoacylglycerol lipase (MAGL), and fatty acid amide hydrolase (FAAH) have been shown to hydrolyze luciferin esters.[3] The specific activity of these enzymes on the methyl ether derivative requires further investigation.

The conversion of this compound from a non-luminescent pro-substrate to the active substrate D-luciferin initiates the canonical firefly bioluminescence pathway.

References

An In-depth Technical Guide to the Synthesis of D-Luciferin 6'-methyl ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Luciferin 6'-methyl ether is a synthetic analog of D-luciferin, the substrate for firefly luciferase. The methylation of the 6'-hydroxyl group prevents its interaction with luciferase, rendering it non-luminescent. However, this ether linkage can be a target for specific enzymes, such as cytochrome P450 dealkylases. This property makes this compound a valuable tool in drug development and research, particularly for creating pro-luciferin substrates to assay enzyme activity in high-throughput screening and in vivo imaging. This technical guide provides a detailed overview of the synthetic pathway of this compound, including experimental protocols, quantitative data, and a visual representation of the synthesis.

Synthesis Pathway Overview

The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the key intermediate, 2-cyano-6-methoxybenzothiazole, from a readily available starting material, p-anisidine. The second stage is the condensation of this intermediate with D-cysteine to form the final product.

Several routes have been reported for the synthesis of 2-cyano-6-methoxybenzothiazole, with varying yields and complexities. A modern and efficient method utilizes Appel's salt, which has been shown to significantly improve the overall yield compared to classical methods.

The overall synthesis can be summarized as follows:

Figure 1: Overall synthesis pathway of this compound.

Stage 1: Synthesis of 2-cyano-6-methoxybenzothiazole

This stage focuses on the construction of the benzothiazole core. The following protocol is based on an efficient route utilizing Appel's salt.

Experimental Protocol

Step 1a: Formation of the Dithiazole Adduct

-

To a solution of p-anisidine (1.0 eq) in an appropriate solvent such as dichloromethane, add Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride) (1.05 eq).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be concentrated under reduced pressure. The crude dithiazole adduct is often used in the next step without further purification.

Step 1b: Formation of Cyanothioformamide

-

Dissolve the crude dithiazole adduct from the previous step in a suitable solvent like dichloromethane.

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq) dropwise to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the formation of the cyanothioformamide by TLC.

-

After completion, the reaction mixture is typically washed with a dilute acid (e.g., 1M HCl) and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated. The crude product can be purified by column chromatography on silica gel.

Step 1c: Cyclization to 2-cyano-6-methoxybenzothiazole

-

To a solution of the cyanothioformamide (1.0 eq) in a solvent such as toluene, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).

-

Add a base, such as potassium carbonate (2.0 eq).

-

Heat the reaction mixture to reflux (around 110 °C) for 12-24 hours under an inert atmosphere (e.g., argon or nitrogen).

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite.

-

The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel to afford 2-cyano-6-methoxybenzothiazole as a solid.

Quantitative Data for Stage 1

| Step | Product | Starting Material | Reagents | Catalyst | Yield (%) | Reference |

| 1a | Dithiazole Adduct | p-Anisidine | Appel's Salt | - | ~99 | [1] |

| 1b | Cyanothioformamide | Dithiazole Adduct | DBU | - | ~97 | [1] |

| 1c | 2-cyano-6-methoxybenzothiazole | Cyanothioformamide | K₂CO₃ | Pd(PPh₃)₄, CuI | ~87 | [1] |

| Overall | 2-cyano-6-methoxybenzothiazole | p-Anisidine | ~84 | [2] |

Stage 2: Synthesis of this compound

This final stage involves the formation of the thiazoline ring through the condensation of the cyanobenzothiazole intermediate with D-cysteine.

Experimental Protocol

-

Dissolve 2-cyano-6-methoxybenzothiazole (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

-

Add D-cysteine hydrochloride monohydrate (1.2 eq) to the solution.

-

Adjust the pH of the reaction mixture to approximately 7.5-8.0 by the dropwise addition of an aqueous solution of a base, such as potassium carbonate or sodium bicarbonate, at room temperature.

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction is typically rapid.

-

Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, the reaction mixture may be acidified to a pH of around 3-4 with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data for Stage 2

| Product | Starting Materials | Base | Yield (%) | Reference |

| This compound | 2-cyano-6-methoxybenzothiazole, D-cysteine | K₂CO₃ or NaHCO₃ | Not explicitly stated for the methyl ether, but analogous reactions with 2-cyano-6-hydroxybenzothiazole proceed in high yield (90-95%) | [3][4] |

Characterization Data

-

This compound : Molecular Weight: 294.35 g/mol . Purity is typically reported as >95% after purification.

Experimental Workflow Diagram

Figure 2: Detailed experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is a well-established process that can be achieved with good overall yields, particularly when employing modern synthetic methods for the preparation of the key 2-cyano-6-methoxybenzothiazole intermediate. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, including detailed protocols and quantitative data, to facilitate the in-house production of this valuable chemical probe. The provided information, compiled from various scientific sources, offers a solid foundation for the successful synthesis and application of this compound in a variety of research and development settings.

References

D-Luciferin 6'-Methyl Ether: An In-depth Technical Guide on its Role as a Firefly Luciferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Luciferin 6'-methyl ether as a potent inhibitor of firefly luciferase, specifically targeting the enzyme from the North American firefly, Photinus pyralis (PpyLuc). This document details the quantitative inhibitory data, experimental protocols for characterization, and the underlying mechanistic principles of its action.

Introduction

Firefly luciferase, a key enzyme in bioluminescence, has been extensively utilized as a reporter in a myriad of biological assays due to its high sensitivity and quantum yield. The enzymatic reaction involves the oxidation of D-luciferin in the presence of ATP and magnesium ions, resulting in the emission of light. Understanding the inhibitory mechanisms of this enzyme is crucial for the development of novel therapeutics, diagnostic tools, and for mitigating off-target effects in high-throughput screening. This compound, a derivative of the natural substrate, has emerged as a significant inhibitor of firefly luciferase. Its structural similarity to D-luciferin allows it to interact with the enzyme's active site, while the methylation at the 6'-hydroxyl group prevents the catalytic reaction, leading to inhibition.

Quantitative Inhibition Data

This compound demonstrates potent inhibition of Photinus pyralis luciferase. The inhibitory activity is summarized in the table below.

| Inhibitor | Target Enzyme | Inhibition Parameter | Value |

| This compound | Photinus pyralis Luciferase (PpyLuc) | IC50 | 0.1 µM[1] |

Note: The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Further research is required to determine the inhibition constant (Ki) and to fully elucidate the kinetics of inhibition.

Mechanism of Action

The inhibitory effect of this compound on firefly luciferase is attributed to its structural analogy to the natural substrate, D-luciferin. It is hypothesized to act as a competitive inhibitor, binding to the active site of the luciferase enzyme. The methylation of the 6'-hydroxyl group, a critical functional group for the light-emitting reaction, prevents the necessary electronic transitions for bioluminescence.

Experimental Protocols

The following sections detail the methodologies for characterizing the inhibitory activity of this compound on firefly luciferase. These protocols are based on established methods for studying luciferase inhibitors.

Firefly Luciferase Inhibition Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Recombinant firefly luciferase (Photinus pyralis)

-

D-Luciferin (potassium or sodium salt)

-

This compound

-

ATP (adenosine 5'-triphosphate)

-

Magnesium sulfate (MgSO4) or other magnesium salt

-

Tricine or HEPES buffer

-

Bovine Serum Albumin (BSA)

-

DMSO (for dissolving inhibitor)

-

96-well opaque microplates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant firefly luciferase in assay buffer (e.g., 25 mM Tricine, 5 mM MgSO4, 0.1 mM EDTA, 0.1% BSA, pH 7.8).

-

Prepare a stock solution of D-Luciferin in assay buffer.

-

Prepare a stock solution of ATP in assay buffer.

-

Prepare a stock solution of this compound in DMSO. Create a dilution series of the inhibitor in assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

-

-

Assay Setup:

-

In a 96-well opaque microplate, add a fixed volume of the firefly luciferase solution to each well.

-

Add varying concentrations of this compound to the wells. Include a control well with only DMSO (vehicle control).

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

-

Initiation and Measurement:

-

Prepare a reaction mix containing D-luciferin and ATP in assay buffer.

-

Initiate the reaction by injecting the reaction mix into each well using the luminometer's injector.

-

Immediately measure the luminescence signal for a defined integration time (e.g., 1-10 seconds).

-

-

Data Analysis:

-

Subtract the background luminescence (wells without enzyme).

-

Normalize the data to the vehicle control (100% activity).

-

Plot the percentage of luciferase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Kinetic Analysis for Determination of Inhibition Constant (Ki)

To determine the inhibition constant (Ki) and the mode of inhibition, a kinetic analysis is performed by varying the concentrations of both the substrate (D-luciferin) and the inhibitor.

Procedure:

-

Assay Setup:

-

Set up a matrix of reactions in a 96-well plate with varying concentrations of D-luciferin and this compound.

-

Keep the concentrations of firefly luciferase, ATP, and MgSO4 constant across all wells.

-

-

Measurement:

-

Initiate the reactions and measure the initial velocity (rate of light production) for each condition.

-

-

Data Analysis:

-

Plot the initial velocity versus the substrate concentration for each inhibitor concentration.

-

Analyze the data using Michaelis-Menten kinetics.

-

Generate Lineweaver-Burk, Dixon, or Cornish-Bowden plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

Calculate the Ki value from the secondary plots of the kinetic data. For competitive inhibition, a plot of the apparent Km versus inhibitor concentration will be linear, and the Ki can be determined from the x-intercept.

-

Applications and Future Directions

The potent inhibitory activity of this compound makes it a valuable tool for various research applications:

-

Assay Control: It can serve as a positive control for luciferase inhibition in high-throughput screening campaigns.

-

Mechanism of Action Studies: Its use can help in elucidating the binding and catalytic mechanisms of firefly luciferase.

-

Development of Caged Probes: The methyl ether group can act as a caging group that, upon cleavage by a specific enzyme (e.g., cytochrome P450), releases D-luciferin, allowing for the development of targeted bioluminescent probes.

Future research should focus on a more detailed kinetic characterization of this compound, including the determination of its Ki value and a definitive confirmation of its competitive inhibition mechanism. Furthermore, exploring the inhibitory activity of other 6'-substituted luciferin analogs could lead to the discovery of even more potent and specific luciferase inhibitors, expanding the toolkit for chemical biology and drug discovery.

References

A Technical Guide to D-Luciferin 6'-methyl ether: A Bioluminescent Probe for Drug Metabolism and Luciferase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Luciferin 6'-methyl ether is a versatile synthetic analog of D-luciferin, the substrate for firefly luciferase. This guide provides a comprehensive overview of its chemical and biological properties, with a focus on its applications in drug discovery and biomedical research. Its primary utility lies in its role as a pro-luciferin substrate for cytochrome P450 (CYP) enzymes and as an inhibitor of firefly luciferase. This document details its mechanism of action, presents key quantitative data, and provides experimental protocols for its use in established assay systems.

Chemical and Physical Properties

This compound is a synthetic, solid compound.[1] Its core structure is based on D-luciferin, with the critical distinction of a methyl group ether-linked to the 6'-hydroxyl position of the benzothiazole ring. This modification renders it unable to be directly recognized and oxidized by firefly luciferase.[2]

| Property | Value | Reference |

| CAS Number | 24404-90-8 | [1][3] |

| Molecular Formula | C₁₂H₁₀N₂O₃S₂ | [1][3] |

| Molecular Weight | 294.35 g/mol | [4][5] |

| Purity | >95% to 99.55% (commercially available) | [1][5] |

| Form | Solid | [1] |

| Solubility | Soluble in DMSO and water | [1] |

| Storage Conditions | -20°C, desiccated | [1] |

| IUPAC Name | (4S)-4,5-Dihydro-2-(6-methoxy-2-benzothiazolyl)-4-thiazolecarboxylic acid | [1] |

Biological Activity and Mechanism of Action

The biological utility of this compound stems from two key activities: its role as a substrate for cytochrome P450 enzymes and its inhibitory effect on firefly luciferase.

Substrate for Cytochrome P450 Enzymes

This compound serves as a pro-bioluminescent substrate for various cytochrome P450 isoforms. The methyl group at the 6' position is a target for O-dealkylation by CYP enzymes.[1][3] Upon enzymatic removal of the methyl group, D-luciferin is generated. In the presence of firefly luciferase, ATP, and oxygen, the newly formed D-luciferin is oxidized, resulting in the emission of light. The intensity of the bioluminescent signal is directly proportional to the CYP enzyme activity.[1][3] This principle is the foundation of coupled-enzyme assays designed to screen for CYP activity and inhibition.[1][5]

Inhibition of Firefly Luciferase

This compound also acts as a competitive inhibitor of firefly luciferase.[1][3] While the exact inhibitory concentration (IC50) can vary depending on assay conditions, its ability to block the active site of luciferase without producing light is a key characteristic. This inhibitory activity is important to consider when designing experiments, particularly in multiplexed assays.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Design of d-Luciferin-Based Bioluminescence and 1,2-Dioxetane-Based Chemiluminescence Substrates for Altered Output Wavelength and Detecting Various Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-Luciferin, 6'-methyl ether (CAS 24404-90-8) | Abcam [abcam.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Bioluminescent assays for cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight of D-Luciferin 6'-methyl ether

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of D-Luciferin 6'-methyl ether, a pivotal substrate in bioluminescence-based assays. Its unique properties as a "caged" luciferin analog make it an invaluable tool for studying specific enzymatic activities, particularly within the cytochrome P450 superfamily.

Core Compound Properties

This compound is a synthetic derivative of D-luciferin. The key feature of this molecule is the methylation of the hydroxyl group at the 6' position of the benzothiazole ring. This modification renders the molecule unable to be recognized and processed by firefly luciferase, effectively "caging" its luminescent potential. Enzymatic demethylation is required to release active D-luciferin, which can then participate in the light-producing reaction. This two-step process forms the basis of highly specific and sensitive coupled-enzyme assays.

Quantitative Data Summary

The physical and chemical properties of this compound and its common salt form are summarized below for easy reference and comparison.

| Property | This compound | This compound (Sodium Salt) |

| Molecular Weight | 294.35 g/mol [1][2] | 316.33 g/mol |

| Molecular Formula | C₁₂H₁₀N₂O₃S₂[1][2] | C₁₂H₉N₂NaO₃S₂ |

| CAS Number | 24404-90-8 | 3022-11-5[1] |

| Purity | >95% to >99% (Varies by supplier) | Not specified |

| Appearance | Solid | Not specified |

| Solubility | Soluble in DMSO and water | Not specified |

| Storage Conditions | -20°C, protect from light, store under desiccating conditions | Room temperature (may vary)[1] |

| IUPAC Name | (4S)-4,5-Dihydro-2-(6-methoxy-2-benzothiazolyl)-4-thiazolecarboxylic acid | Not applicable |

Mechanism of Action and Applications

This compound functions as a proluciferin, a latent substrate that requires enzymatic activation to produce a signal. Its primary application is in luminogenic cytochrome P450 (CYP) assays, marketed under trade names like P450-Glo™.[3]

The mechanism involves two sequential enzymatic reactions:

-

CYP-Mediated Dealkylation : A specific CYP isozyme recognizes and metabolizes this compound. The enzyme's O-dealkylase activity cleaves the methyl ether bond, yielding two products: D-luciferin and formaldehyde.

-

Luciferase-Mediated Bioluminescence : The newly formed D-luciferin acts as the substrate for firefly luciferase. In the presence of ATP, magnesium ions, and oxygen, luciferase catalyzes the oxidative decarboxylation of luciferin, resulting in the emission of light.

The intensity of the light produced is directly proportional to the amount of D-luciferin generated, which in turn is a direct measure of the specific CYP enzyme's activity.[3] This principle is widely used in drug discovery and development for:

-

Enzyme Activity Screening : Quantifying the metabolic activity of specific CYP isozymes.

-

Inhibition Studies : Assessing the potential of candidate drugs to inhibit CYP enzymes, a crucial step in predicting drug-drug interactions.

-

Induction Assays : Measuring the upregulation of CYP expression in cell-based models after treatment with a test compound.

References

Technical Guide: Solubility and Application of D-Luciferin 6'-methyl ether

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of D-Luciferin 6'-methyl ether, focusing on its solubility characteristics in Dimethyl Sulfoxide (DMSO) and water. It includes a detailed experimental protocol for solubility determination and explores the compound's primary application as a pro-substrate in bioluminescent reporter gene assays, particularly for measuring enzymatic activity.

Introduction to this compound

This compound is a synthetic analog of D-luciferin, the natural substrate for firefly luciferase. By methylating the hydroxyl group at the 6' position of the benzothiazole ring, the molecule is rendered inactive as a substrate for luciferase. This modification transforms it into a "caged" luciferin, which can be "un-caged" by specific enzymatic activity. Its principal use is in dual-assay systems designed to measure the activity of O-dealkylating enzymes, such as cytochrome P450 (CYP) isoforms.[1] The enzyme removes the methyl ether group, releasing D-luciferin, which then reacts with firefly luciferase to produce a quantifiable bioluminescent signal directly proportional to the enzyme's activity.[1]

Solubility Profile

The solubility of a compound is a critical parameter for its use in biological assays. While precise quantitative solubility data for this compound is not widely published, qualitative descriptions are available from various suppliers. For enhanced aqueous solubility, the sodium salt form of the molecule is also available.[2][]

Table 1: Qualitative Solubility of this compound

| Compound | Solvent | Solubility | Source(s) |

| This compound | DMSO | Soluble | Abcam[1] |

| This compound | Water | Soluble | Abcam[1] |

| This compound Sodium Salt | Water, DMSO, DMF, Methanol | Soluble | BIOBERRY[2] |

For context, the solubility of the parent compound, D-luciferin, and its common salts has been quantitatively determined and is presented below. The free acid form has limited aqueous solubility, which is significantly improved in its salt forms.

Table 2: Comparative Quantitative Solubility of D-Luciferin Forms

| Compound | Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Source(s) |

| D-Luciferin (Free Acid) | DMSO | 50 | ~178 | Sigma-Aldrich[4] |

| D-Luciferin (Free Acid) | DMSO | 56 | 199.77 | Selleck Chemicals[5] |

| D-Luciferin (Free Acid) | Water | Insoluble (Requires base) | - | Selleck Chemicals, Sigma-Aldrich[6] |

| D-Luciferin Potassium Salt | Water | 60 | ~188 | Yeasen[7] |

| D-Luciferin Sodium Salt | Water | up to 100 | ~331 | R&D Systems, GoldBio[8] |

| D-Luciferin Sodium Salt | DMSO | up to 30.23 (100 mM) | 100 | R&D Systems |

Experimental Protocol: Kinetic Solubility Determination

For compounds in early-stage research and drug discovery, kinetic solubility is a key parameter that is often determined using a high-throughput approach. This method measures the solubility of a compound when it is introduced from a DMSO stock solution into an aqueous buffer, reflecting conditions commonly used in biological screening assays.

Principle: The compound is first dissolved in DMSO at a high concentration. This stock solution is then added to an aqueous buffer. If the compound's concentration exceeds its aqueous solubility limit, it will precipitate out of the solution. The concentration in the resulting saturated solution after removing the precipitate is the measured kinetic solubility.

Materials:

-

This compound

-

Anhydrous DMSO

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for analysis)

-

Multi-channel pipette

-

Plate shaker

-

Microplate spectrophotometer

Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh the this compound powder.

-

Dissolve the compound in 100% anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved.

-

-

Serial Dilution:

-

Add 100 µL of PBS (pH 7.4) to multiple wells of a 96-well plate.

-

Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the first well and mix thoroughly. This creates an initial concentration of 200 µM with 2% DMSO.

-

Perform serial dilutions across the plate to generate a range of concentrations.

-

-

Incubation and Precipitation:

-

Cover the plate and incubate at room temperature (e.g., 25°C) on a plate shaker for a defined period (e.g., 2 hours) to allow precipitation to reach a steady state.

-

-

Sample Analysis (UV-Vis Spectrophotometry):

-

After incubation, visually inspect the wells for precipitate.

-

To quantify the soluble fraction, either centrifuge the plate to pellet the precipitate or filter the contents using a 96-well filter plate.

-

Carefully transfer the supernatant or filtrate to a new, clear, UV-transparent 96-well plate.

-

Measure the absorbance of each well using a microplate spectrophotometer at the compound's λmax.

-

The concentration of the dissolved compound is calculated using a pre-established calibration curve of the compound in a solvent system where it is fully soluble (e.g., 50% Acetonitrile/Water).

-

-

Data Interpretation:

-

The kinetic solubility is defined as the highest concentration at which no precipitation is observed or as the concentration measured in the saturated solution.

-

Application in Enzyme Activity Assays

This compound is a pro-substrate designed for measuring the activity of O-demethylating enzymes, most notably Cytochrome P450 oxidases.

Mechanism of Action: The assay operates on a two-step enzymatic cascade:

-

Enzymatic Activation (O-Dealkylation): In the first step, an enzyme of interest (e.g., a specific CYP isoform) recognizes the this compound. It catalyzes an oxidative O-dealkylation reaction, cleaving the methyl group from the 6'-position.[1][9] This reaction consumes NADPH and O₂ and yields formaldehyde and the active D-luciferin molecule.

-

Bioluminescent Reporting: The newly formed D-luciferin becomes a substrate for the second enzyme in the system, firefly luciferase. In the presence of ATP and molecular oxygen, luciferase catalyzes the oxidative decarboxylation of D-luciferin to produce oxyluciferin, AMP, pyrophosphate, and, most importantly, light (bioluminescence) centered around 560 nm.

The intensity of the light produced is directly proportional to the rate of D-luciferin generation, which in turn is directly proportional to the activity of the primary enzyme (e.g., CYP). This allows for sensitive and continuous monitoring of enzymatic activity.

References

- 1. D-Luciferin, 6'-methyl ether (CAS 24404-90-8) | Abcam [abcam.com]

- 2. This compound sodium salt | CAS:3022-11-5 | 深圳市丽晶生化科技有限公司 [regentsciences.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. selleckchem.com [selleckchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. morebio.co.kr [morebio.co.kr]

- 8. goldbio.com [goldbio.com]

- 9. courses.washington.edu [courses.washington.edu]

Methodological & Application

Application Notes and Protocol: D-Luciferin 6'-methyl ether for Cytochrome P450 Activity Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle of the Assay

Cytochrome P450 (CYP) enzymes are a critical superfamily of enzymes involved in the metabolism of a wide range of xenobiotics, including approximately 75% of drugs on the market. Understanding the interaction of new chemical entities with CYP isozymes is essential in drug discovery to predict potential drug-drug interactions, which can lead to adverse effects or reduced efficacy.

Luminescence-based CYP assays offer a highly sensitive, rapid, and high-throughput alternative to traditional methods like HPLC-MS.[1][2] These assays utilize proluciferin substrates, which are derivatives of D-luciferin that are not substrates for luciferase.[3][4] D-Luciferin 6'-methyl ether (Luciferin-ME) is one such luminogenic substrate.

The assay principle is based on a two-step enzymatic reaction:

-

CYP-Mediated Dealkylation: In the presence of NADPH, a specific cytochrome P450 enzyme metabolizes this compound through O-dealkylation, converting it into D-luciferin.

-

Luciferase-Mediated Luminescence: The newly formed D-luciferin acts as a substrate for a stable, recombinant firefly luciferase. In the presence of ATP, the luciferase catalyzes the oxidation of D-luciferin, resulting in the emission of light (luminescence).[3][4]

The amount of light produced is directly proportional to the amount of D-luciferin generated, which in turn is a direct measure of the CYP enzyme's activity.[3][5] Test compounds that inhibit or induce CYP activity will cause a measurable decrease or increase in the luminescent signal, respectively.[4]

Applications

This protocol is suitable for a variety of applications in drug discovery and development, including:

-

High-Throughput Screening (HTS): Rapidly screen large compound libraries for potential CYP inhibitors. The assay's quality is high, with Z'-factor values typically greater than 0.8.[6]

-

IC50 Determination: Determine the inhibitory potency (IC50) of lead compounds against specific CYP isozymes.

-

CYP Phenotyping: Identify which CYP isozymes are responsible for a compound's metabolism.[7]

-

CYP Induction Studies: Measure the induction of CYP gene expression in cell-based models by quantifying changes in enzyme activity.[8][9]

Quantitative Data Summary

The following tables provide recommended starting conditions for assays using this compound. Optimal conditions, such as substrate concentration and incubation time, may vary between enzyme preparations and should be determined empirically.

Table 1: Recommended Biochemical Assay Conditions for CYP Isozymes

| Parameter | CYP1A2 | CYP2C8 |

|---|---|---|

| Enzyme Amount (per 50 µL) | 0.5 pmol | 1.0 pmol |

| Substrate Concentration | 100 µM | 150 µM |

| Pre-incubation Time | 10 minutes | 30 minutes |

| Reaction Incubation Time | 10 minutes | 45 minutes |

| Temperature | 37°C | 37°C |

Data synthesized from Promega technical bulletins and related literature.[5][6]

Table 2: Example IC50 Values of Known Inhibitors with Luciferin-Based Assays

| CYP Isozyme | Substrate | Inhibitor | Reported IC50 (µM) |

|---|---|---|---|

| CYP1A2 | Luciferin-ME | α-Naphthoflavone | ~0.02 |

| CYP2C9 | Luciferin-H | Sulfaphenazole | ~0.3 |

| CYP2D6 | Luciferin-ME EGE | Quinidine | ~0.04 |

| CYP3A4 | Luciferin-BE | Ketoconazole | ~0.03 |

Note: These values are illustrative and were obtained using various P450-Glo™ substrates. They serve as a reference for expected inhibitor potency in luminogenic assays.[6]

Experimental Protocol: Biochemical Assay for CYP Inhibition

This protocol describes the determination of a test compound's inhibitory effect on a specific CYP isozyme using recombinant enzymes.

Materials Required

-

This compound: Solubilized in DMSO.

-

Recombinant Human CYP Enzymes: (e.g., from insect cell microsomes co-expressed with P450 reductase).[3][6]

-

Control Membranes: Devoid of CYP activity for background measurements.[6]

-

NADPH Regeneration System: To initiate and sustain the CYP reaction.[3]

-

Luciferin Detection Reagent (LDR): Contains stabilized recombinant firefly luciferase, ATP, and buffer.[3][5]

-

Test Compound: Solubilized in a suitable solvent (e.g., water, DMSO).

-

Opaque, white 96-well or 384-well plates. [3]

-

Multichannel pipettes.

-

Plate-reading luminometer.

-

Incubator set to 37°C.

Experimental Workflow

Detailed Procedure

-

Reagent Preparation:

-

Prepare a 4x working solution of the test compound by serial dilution in luciferin-free water or buffer.

-

Prepare a 4x CYP enzyme/substrate reaction mixture on ice. For each 12.5 µL, combine the appropriate amount of KPO4 buffer, this compound substrate, and CYP enzyme preparation.

-

Prepare a 2x NADPH regeneration solution according to the manufacturer's instructions.[10]

-

Equilibrate the Luciferin Detection Reagent (LDR) to room temperature.[11]

-

-

Assay Plating (in an opaque white 96-well plate):

-

Add 12.5 µL of the 4x test compound dilution (or vehicle for control wells) to the appropriate wells.

-

To initiate the pre-incubation, add 12.5 µL of the 4x enzyme/substrate mixture to each well.[10] Include "minus-P450" controls using membrane preparations that lack CYP activity for background subtraction.[3][10]

-

Mix the plate gently on an orbital shaker.

-

-

Pre-incubation:

-

Initiate CYP Reaction:

-

Add 25 µL of the 2x NADPH regeneration system to all wells to start the reaction. The total volume is now 50 µL.

-

Mix the plate gently.

-

-

Reaction Incubation:

-

Stop Reaction and Initiate Luminescence:

-

Signal Stabilization:

-

Measure Luminescence:

Data Analysis

-

Background Subtraction: Subtract the average luminescence from the "minus-P450" control wells from all other measurements.

-

Calculate Percent Inhibition:

-

Determine the net signal for the uninhibited control (vehicle only) and for each test compound concentration.

-

Use the following formula: % Inhibition = 100 * (1 - (Signal_with_Inhibitor / Signal_vehicle_control))

-

-

Determine IC50 Value:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.[12]

-

Protocol: Cell-Based Assay for CYP Induction

This protocol provides a non-lytic method to measure CYP induction in cultured hepatocytes.

Additional Materials

-

Cultured hepatocytes (e.g., primary human hepatocytes) in 96-well collagen-coated plates.

-

Cell culture medium.

-

Known CYP inducers (e.g., Rifampicin for CYP3A4) and inhibitors (e.g., Ketoconazole for CYP3A4) for controls.[11]

Detailed Procedure

-

Cell Culture and Treatment:

-

Culture hepatocytes according to standard protocols.

-

Treat the cells with various concentrations of the test compound or a known inducer. A typical treatment time is 24-72 hours.[11]

-

-

Prepare Substrate Medium:

-

Prepare fresh culture medium containing the appropriate concentration of this compound.

-

Optional: If testing for inhibition of induced activity, add the inhibitor to this medium as well.[11]

-

-

Substrate Incubation:

-

Remove the medium containing the test compound from the cells.

-

Optional: Wash the cells once with fresh medium or phosphate-buffered saline to remove any residual inducer that might also be an inhibitor.[11]

-

Add 50 µL of the prepared substrate medium to each well.

-

Incubate the plate at 37°C for 30-60 minutes.[11]

-

-

Measure CYP Activity (Nonlytic Method):

-

After incubation, carefully transfer 25 µL of the medium from each well of the cell plate to a corresponding well in a new, opaque white 96-well plate.[11] This preserves the cells for further analysis, such as a viability assay.

-

Add 25 µL of Luciferin Detection Reagent to each well of the new plate.[11]

-

Incubate at room temperature for 20 minutes and read luminescence as described in the biochemical assay protocol (Steps 4.3.7 - 4.3.8).

-

-

Data Analysis:

-

Calculate the net luminescent signals by subtracting the background from "no-cell" control wells.[11]

-

Determine the fold induction by dividing the net signal of the inducer-treated cells by the net signal of the vehicle-treated cells.

-

Optional: Normalize CYP activity data to cell viability using an assay like the CellTiter-Glo® Luminescent Cell Viability Assay.[11]

-

References

- 1. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. promega.com [promega.com]

- 5. promega.com [promega.com]

- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 7. criver.com [criver.com]

- 8. researchgate.net [researchgate.net]

- 9. CYP3A4 P450-GLO™ ASSAYS WITH LUCIFERIN-IPA: THE MOST SENSITIVE AND SELECTIVE BIOLUMINESCENT CYP3A4 ASSAY | Semantic Scholar [semanticscholar.org]

- 10. ulab360.com [ulab360.com]

- 11. promega.com [promega.com]

- 12. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

Application Notes and Protocols for D-Luciferin 6'-methyl ether in In Vivo Bioluminescence Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Luciferin 6'-methyl ether is a derivative of D-Luciferin, the substrate for firefly luciferase, that has emerged as a valuable tool for in vivo bioluminescence imaging (BLI), particularly for the study of cytochrome P450 (CYP) enzyme activity. In its native form, this compound is a poor substrate for luciferase. However, upon administration in vivo, it can be metabolized by certain CYP isozymes, which cleave the 6'-methyl ether bond. This enzymatic reaction, known as O-dealkylation, releases D-Luciferin, which can then be utilized by luciferase expressed in target cells or tissues to produce a bioluminescent signal. This "pro-luciferin" or "caged luciferin" approach allows for the indirect measurement of CYP activity in living organisms, providing a dynamic and non-invasive window into a crucial aspect of drug metabolism and xenobiotic processing.[1][2]

These application notes provide an overview of the properties of this compound and detailed protocols for its use in in vivo bioluminescence imaging.

Properties of this compound

A summary of the key properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 294.3 g/mol | [3] |

| Molecular Formula | C₁₂H₁₀N₂O₃S₂ | [3] |

| Purity | >95% | [3] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO and water | [3] |

| Mechanism of Action | Acts as a pro-substrate for luciferase; converted to D-Luciferin by cytochrome P450-mediated O-dealkylation. | [1][2] |

Principle of Action: A "Caged" Luciferin for CYP Activity Imaging

The utility of this compound in bioluminescence imaging is predicated on its bioactivation by cytochrome P450 enzymes. The underlying principle is a two-step process that translates enzymatic activity into a detectable optical signal.

Initially, the administered this compound, which is not a substrate for luciferase, circulates in the body. In tissues where specific cytochrome P450 enzymes are active, the methyl group at the 6' position is removed. This O-demethylation reaction converts the molecule into D-Luciferin. The newly formed D-Luciferin can then be taken up by cells that have been engineered to express firefly luciferase. Inside these cells, in the presence of ATP, magnesium ions, and oxygen, luciferase catalyzes the oxidative decarboxylation of D-Luciferin, resulting in the emission of light. This emitted light can be captured and quantified using a sensitive in vivo imaging system. The intensity of the bioluminescent signal is therefore proportional to the activity of the CYP enzymes responsible for the initial conversion.

Experimental Protocols

The following protocols are provided as a guideline and should be optimized for specific experimental models and imaging systems. These protocols are adapted from standard D-Luciferin in vivo protocols, as specific protocols for this compound are not widely published.

I. Preparation of this compound Stock Solution

Materials:

-

This compound

-

Sterile Dimethyl Sulfoxide (DMSO)

-

Sterile Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ or Mg²⁺

-

Sterile, light-protected microcentrifuge tubes

-

Syringe filter, 0.2 µm

Procedure:

-

Prepare a high-concentration stock solution of this compound by dissolving it in sterile DMSO. For example, a 30 mg/mL stock solution can be prepared.

-

Vortex thoroughly to ensure complete dissolution.

-

For injection, dilute the DMSO stock solution with sterile DPBS to the desired final concentration. A typical final concentration for injection is 15 mg/mL.[4][5] It is important to minimize the final concentration of DMSO in the injected solution to avoid toxicity.

-

Sterilize the final solution by passing it through a 0.2 µm syringe filter.

-

Protect the solution from light at all times by using amber tubes or wrapping tubes in aluminum foil.

II. In Vivo Administration and Bioluminescence Imaging

Animal Models:

-

Mice or rats genetically engineered to express firefly luciferase in the tissue or cells of interest.

-

Alternatively, animals bearing luciferase-expressing tumor xenografts or recipients of luciferase-labeled cells.

Materials:

-

Prepared this compound solution

-

Syringes and needles appropriate for the chosen administration route

-

Anesthesia (e.g., isoflurane)

-

In vivo bioluminescence imaging system (e.g., IVIS)

Procedure:

-

Anesthetize the animal using a calibrated vaporizer with isoflurane.

-

Administer the this compound solution. The recommended starting dose is typically in the range of 150 mg/kg body weight, similar to standard D-Luciferin protocols.[4][5] The optimal dose may need to be determined empirically.

-

Intraperitoneal (i.p.) Injection: Inject into the lower right quadrant of the abdomen.

-

Intravenous (i.v.) Injection (Tail Vein): This route provides more rapid biodistribution.

-

-

Immediately after injection, place the animal in the light-tight chamber of the in vivo imaging system.

-

Acquire images at multiple time points to determine the peak signal. Unlike D-Luciferin which typically peaks 10-20 minutes post-i.p. injection, the kinetics of the signal from this compound will depend on the rate of its metabolic conversion by CYP enzymes.[6] Therefore, a kinetic study is crucial.

-

Image acquisition parameters (e.g., exposure time, binning) should be optimized based on the signal intensity.

III. Kinetic Study to Determine Peak Signal

A kinetic study is essential to determine the optimal time window for imaging after the administration of this compound, as this will be influenced by the pharmacokinetics of the compound and the rate of its metabolism.

Procedure:

-

Administer this compound as described above.

-

Begin acquiring images at regular intervals (e.g., every 5-10 minutes) for an extended period (e.g., 60-90 minutes or longer).

-

Quantify the bioluminescent signal from the region of interest (ROI) at each time point.

-

Plot the signal intensity over time to generate a kinetic curve and identify the time of peak emission.

Data Presentation and Comparison

Table 1: In Vivo Bioluminescence Signal Kinetics

| Substrate | Administration Route | Dose (mg/kg) | Time to Peak Signal (min) | Peak Photon Flux (photons/s/cm²/sr) | Signal Duration (t½, min) |

| D-Luciferin | i.p. | 150 | Data not available | Data not available | Data not available |

| This compound | i.p. | 150 | Data not available | Data not available | Data not available |

| D-Luciferin | i.v. | 150 | Data not available | Data not available | Data not available |

| This compound | i.v. | 150 | Data not available | Data not available | Data not available |

Note: Data in this table is hypothetical and should be replaced with experimental results.

Table 2: Biodistribution of Bioluminescent Signal

| Substrate | Organ/Tissue | Photon Flux at Peak Time (photons/s/cm²/sr) |

| D-Luciferin | Liver | Data not available |

| Kidney | Data not available | |

| Lung | Data not available | |

| Brain | Data not available | |

| This compound | Liver | Data not available |

| Kidney | Data not available | |

| Lung | Data not available | |

| Brain | Data not available |

Note: Data in this table is hypothetical and should be replaced with experimental results. Biodistribution of the signal will depend on both the distribution of the substrate and the location of luciferase and CYP enzyme expression.[10]

Signaling Pathway and Experimental Workflow Diagrams

Conclusion

This compound represents a promising tool for the in vivo assessment of cytochrome P450 activity through bioluminescence imaging. Its application as a "pro-luciferin" allows for the non-invasive and dynamic monitoring of enzymatic processes that are central to drug metabolism. While detailed, direct comparative studies with D-Luciferin for in vivo BLI are still needed to fully characterize its performance, the protocols and principles outlined here provide a solid foundation for researchers to begin exploring its potential in their specific models. Careful optimization of dosing, administration route, and imaging kinetics will be crucial for obtaining robust and reproducible results.

References

- 1. Molecular imaging of cytochrome P450 activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Uptake kinetics and biodistribution of 14C-D-luciferin--a radiolabeled substrate for the firefly luciferase catalyzed bioluminescence reaction: impact on bioluminescence based reporter gene imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bcf.technion.ac.il [bcf.technion.ac.il]

- 5. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 6. sites.duke.edu [sites.duke.edu]

- 7. Novel caged luciferin derivatives can prolong bioluminescence imaging in vitro and in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Uptake kinetics and biodistribution of 14C-D-luciferin—a radiolabeled substrate for the firefly luciferase catalyzed bioluminescence reaction: impact on bioluminescence based reporter gene imaging - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for D-Luciferin 6'-methyl ether in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Luciferin 6'-methyl ether is a versatile substrate utilized in bioluminescent in vitro assays, particularly for the assessment of cytochrome P450 (CYP) and other enzymatic activities. As a derivative of D-luciferin, this compound is not a direct substrate for luciferase. However, upon enzymatic O-dealkylation by enzymes such as CYPs, it is converted to D-luciferin. The subsequent reaction of D-luciferin with firefly luciferase in the presence of ATP and oxygen produces a quantifiable light signal that is directly proportional to the activity of the metabolizing enzyme. This principle forms the basis of sensitive and high-throughput screening assays for drug metabolism and drug-drug interaction studies.[1]

This document provides detailed application notes and protocols for the preparation and use of this compound in in vitro assays.

Properties of this compound

A summary of the key properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₂O₃S₂ | [1] |

| Molecular Weight | 294.3 g/mol | [1] |

| Purity | >95% | [1] |

| Form | Solid | [1] |

| Solubility | Soluble in DMSO and water | [1] |

| Storage | -20°C, desiccated | [1] |

Principle of the Assay

The use of this compound in in vitro assays is based on a two-step enzymatic reaction. In the first step, a cytochrome P450 enzyme metabolizes this compound through O-dealkylation, producing D-luciferin. In the second step, the newly formed D-luciferin acts as a substrate for firefly luciferase, which, in the presence of ATP and oxygen, catalyzes a reaction that generates light. The intensity of the emitted light is proportional to the amount of D-luciferin produced, and thus to the activity of the CYP enzyme.

References

Application Notes: Utilizing D-Luciferin 6'-methyl ether for PET Imaging of Gene Expression

References

- 1. D-Luciferin, 6'-methyl ether (CAS 24404-90-8) | Abcam [abcam.com]

- 2. Uptake kinetics and biodistribution of 14C-D-luciferin—a radiolabeled substrate for the firefly luciferase catalyzed bioluminescence reaction: impact on bioluminescence based reporter gene imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PET imaging and optical imaging with D-luciferin [11C]methyl ester and D-luciferin [11C]methyl ether of luciferase gene expression in tumor xenografts of living mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: D-Luciferin 6'-methyl ether as a Caged Luciferin Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Luciferin 6'-methyl ether is a powerful chemiluminescent probe designed for the sensitive detection of specific enzymatic activities in vitro and in vivo. As a "caged" luciferin, its 6'-hydroxyl group is masked by a methyl ether linkage, rendering it unable to be recognized by firefly luciferase. Specific enzymes, primarily from the cytochrome P450 (CYP) superfamily and various serine hydrolases, can cleave this ether bond. This "uncaging" event releases D-luciferin, which is then available to react with firefly luciferase, producing a bioluminescent signal directly proportional to the activity of the uncaging enzyme. This property makes this compound an invaluable tool for dual-reporter assays, enzyme activity screening, and in vivo imaging.[1][2]

Principle of Action

The core of this technology lies in the enzymatic conversion of a non-luminescent substrate into a luminescent one. In its native, caged state, this compound acts as an inhibitor of firefly luciferase.[1][3] However, upon enzymatic cleavage of the methyl ether group by enzymes such as cytochrome P450s or serine hydrolases, the active D-luciferin molecule is released. In the presence of ATP, magnesium, and oxygen, firefly luciferase catalyzes the oxidative decarboxylation of the uncaged D-luciferin, resulting in the emission of light.[4][5]

Key Applications

-

Cytochrome P450 Activity Assays: this compound serves as a substrate for various CYP isozymes. The dealkylation activity of these enzymes releases D-luciferin, enabling the measurement of CYP activity in a sensitive, bioluminescence-based format. This is particularly useful for high-throughput screening of CYP inhibitors and inducers in drug discovery.

-

Serine Hydrolase Activity Assays: A range of serine hydrolases, including monoacylglycerol lipase (MAGL), fatty acid amide hydrolase (FAAH), and others, have been shown to hydrolyze the methyl ether bond of this probe.[1][4] This allows for the development of specific activity-based assays for these important enzymes.

-

In Vivo Bioluminescence Imaging: The cell-permeable nature of this compound allows it to be used in living animals expressing luciferase. This enables the non-invasive, real-time imaging of target enzyme activity in disease models.

-

Dual-Reporter Gene Assays: This probe is well-suited for dual-assay systems where, for instance, one reporter is linked to CYP expression or activity, and the other is a constitutively expressed luciferase.

Product Specifications

| Property | Value |

| IUPAC Name | (4S)-4,5-Dihydro-2-(6-methoxy-2-benzothiazolyl)-4-thiazolecarboxylic acid |

| Molecular Formula | C₁₂H₁₀N₂O₃S₂ |

| Molecular Weight | 294.3 g/mol |

| CAS Number | 24404-90-8 |

| Purity | >95% |

| Form | Solid |

| Solubility | Soluble in DMSO and water |

| Storage | Store at -20°C, protected from light and moisture. |

[Data sourced from Abcam.]

Experimental Protocols

In Vitro Cytochrome P450 Activity Assay

This protocol is adapted from generalized P450-Glo™ assays and should be optimized for your specific experimental conditions.

Materials:

-

This compound

-

Recombinant human CYP enzymes (e.g., from insect cell microsomes)

-

Control microsomes (lacking CYP activity)

-

Potassium Phosphate Buffer (e.g., 1M, pH 7.4)

-

NADPH Regeneration System (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase)

-

Luciferin Detection Reagent (containing firefly luciferase, ATP, and buffer)

-

White, opaque 96-well plates

-

Luminometer

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Further dilute in an appropriate buffer to the desired working concentration.

-

Prepare the NADPH Regeneration System according to the manufacturer's instructions.

-

Reconstitute the Luciferin Detection Reagent as per the manufacturer's protocol. Allow it to equilibrate to room temperature before use.

-

-

Assay Setup:

-

In a 96-well plate, prepare a 4X CYP reaction mixture containing the desired CYP isozyme in potassium phosphate buffer. For control wells, use microsomes lacking CYP activity.

-

Add your test compound (e.g., potential inhibitor) or vehicle control.

-

Add the 4X this compound solution to each well.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Initiation and Incubation:

-

Initiate the enzymatic reaction by adding the 2X NADPH Regeneration System to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 10-60 minutes). This incubation time should be optimized to ensure linear reaction kinetics.

-

-

Detection:

-

Stop the CYP reaction and initiate the bioluminescent reaction by adding an equal volume of Luciferin Detection Reagent to each well.

-

Incubate at room temperature for 20 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The bioluminescent signal is proportional to the amount of D-luciferin produced, which reflects the CYP enzyme activity. For inhibitor studies, IC50 values can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Serine Hydrolase Activity Assay

Materials:

-

This compound

-

Purified serine hydrolase or cell lysate containing the enzyme of interest

-

Luciferin Detection Reagent

-

Assay buffer (e.g., Tris-HCl or PBS, pH 7.4)

-

White, opaque 96-well plates

-

Luminometer

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO and dilute to the desired working concentration in the assay buffer.

-

Prepare serial dilutions of your test inhibitor if applicable.

-

Reconstitute the Luciferin Detection Reagent.

-

-

Assay Procedure:

-

To the wells of a 96-well plate, add the purified enzyme or cell lysate.

-

Add the test inhibitor or vehicle control and pre-incubate for a specified time if necessary.

-

Initiate the reaction by adding the this compound solution.

-

Incubate at 37°C for a time determined by optimization experiments (e.g., 30-60 minutes).

-

-

Detection:

-

Add an equal volume of Luciferin Detection Reagent to each well.

-

Incubate at room temperature for 20 minutes.

-

Read the luminescence on a luminometer.

-

In Vivo Bioluminescence Imaging Protocol

This protocol is a general guideline and should be optimized for your specific animal model and imaging system.

Materials:

-

This compound

-

Sterile, pyrogen-free DPBS or saline for injection

-

Luciferase-expressing animal model

-

In vivo imaging system (e.g., IVIS)

-

Anesthesia (e.g., isoflurane)

Protocol:

-

Probe Preparation:

-

Prepare a fresh, sterile solution of this compound in DPBS or saline at a concentration suitable for injection. A typical starting dose is 150 mg/kg body weight, but this should be optimized.

-

-

Animal Preparation:

-

Anesthetize the animal using a calibrated vaporizer with isoflurane.

-

Place the animal in the imaging chamber.

-

-

Probe Administration and Imaging:

-

Administer the this compound solution via an appropriate route (e.g., intraperitoneal or intravenous injection).

-

Acquire bioluminescent images at various time points post-injection to determine the peak signal. The kinetics will depend on the route of administration and the specific enzyme activity being measured.

-

Data Analysis: Regions of interest (ROIs) can be drawn around the areas of expected enzyme activity, and the bioluminescent signal can be quantified as photon flux (photons/second/cm²/steradian).

Data Presentation

The following tables are templates for summarizing quantitative data obtained from experiments using this compound.

Table 1: Kinetic Parameters of Enzymatic Uncaging

| Enzyme (Isozyme) | K_m (µM) | V_max (relative units) | Source of Enzyme |

| e.g., CYP3A4 | Enter Data | Enter Data | e.g., Recombinant |

| e.g., MAGL | Enter Data | Enter Data | e.g., Cell Lysate |

| Enter Enzyme | Enter Data | Enter Data | Enter Source |

Table 2: IC50 Values of Inhibitors

| Enzyme | Inhibitor | IC50 (µM) | Assay Conditions |

| e.g., CYP3A4 | e.g., Ketoconazole | Enter Data | Specify buffer, probe conc., etc. |

| e.g., FAAH | e.g., URB597 | Enter Data | Specify buffer, probe conc., etc. |

| Enter Enzyme | Enter Inhibitor | Enter Data | Specify Conditions |

Visualizations

Caption: General workflow for in vitro enzyme activity assays.

Caption: Signaling pathway for bioluminescence generation.

References

- 1. Firefly luciferin methyl ester illuminates the activity of multiple serine hydrolases - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Caged Luciferins for Bioluminescent Activity-Based Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]